molecular formula C11H14N4O B14872026 (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B14872026
M. Wt: 218.26 g/mol
InChI Key: BGCUEJVGYRUYHU-UHFFFAOYSA-N
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Description

(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl and pyrrole groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl and pyrrole groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives with different substituents. Examples are:

  • (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanol
  • (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)acetic acid

Uniqueness

The uniqueness of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

[3-[cyclopropyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C11H14N4O/c12-7-9-13-11(14-16-9)10(8-3-4-8)15-5-1-2-6-15/h1-2,5-6,8,10H,3-4,7,12H2

InChI Key

BGCUEJVGYRUYHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NOC(=N2)CN)N3C=CC=C3

Origin of Product

United States

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